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Introduction:

Solid-phase phosphoramidite synthesis is the gold-standard chemical method for the

automated synthesis of oligonucleotides.[1] Developed by Marvin Caruthers in the early 1980s,

this technique allows for the rapid and efficient production of DNA and RNA sequences with

defined length and composition.[2] The synthesis is performed on a solid support, typically

controlled pore glass (CPG) or polystyrene, which simplifies the purification process by allowing

excess reagents and byproducts to be washed away after each step.[1][3][4] The synthesis

proceeds in the 3' to 5' direction, opposite to the direction of enzymatic DNA synthesis in vivo.

[1][5]

The process is cyclical, with each cycle consisting of four main chemical reactions to add a

single nucleotide: deblocking (or detritylation), coupling, capping, and oxidation.[1][4] Protecting

groups are essential to prevent unwanted side reactions at the 5'-hydroxyl group, the exocyclic

amino groups of the nucleobases (adenine, guanine, and cytosine), and the phosphate group.

[2][6]

The Synthesis Cycle: A Step-by-Step Protocol
The automated synthesis cycle involves the sequential addition of phosphoramidite
monomers to a growing oligonucleotide chain attached to a solid support.
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Deblocking (Detritylation)
Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the 5'-

hydroxyl of the support-bound nucleoside, preparing it for the addition of the next nucleotide.[1]

[7]

Protocol:

The synthesis column containing the solid support is washed with anhydrous acetonitrile to

ensure an anhydrous environment.[2]

A deblocking solution, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in

an inert solvent like dichloromethane (DCM) or toluene, is passed through the column.[2][7]

The acidic solution cleaves the DMT group, resulting in a free 5'-hydroxyl group. The

released DMT cation is orange-colored and its absorbance can be measured to monitor the

efficiency of each coupling step.[3]

The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the

cleaved DMT groups, preventing depurination of the growing oligonucleotide chain.[4]

Coupling
Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing

chain and the incoming nucleoside phosphoramidite.[1]

Protocol:

The appropriate nucleoside phosphoramidite and an activator, such as 5-(ethylthio)-1H-

tetrazole (ETT) or 1H-tetrazole, are dissolved in anhydrous acetonitrile and delivered to the

synthesis column.[7] The activator protonates the diisopropylamino group of the

phosphoramidite, forming a highly reactive intermediate.[3][5]

The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphorus

of the phosphoramidite, forming a phosphite triester linkage.

A significant molar excess of both the phosphoramidite and activator is used to drive the

reaction to completion, typically achieving coupling efficiencies of 98-99%.[7]
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The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite
and activator.

Capping
Objective: To permanently block any unreacted 5'-hydroxyl groups from further chain

elongation. This prevents the formation of failure sequences (oligonucleotides with internal

deletions).[1][3]

Protocol:

A capping solution, typically a mixture of acetic anhydride and 1-methylimidazole (NMI), is

delivered to the column.[3][5]

The capping mixture acetylates the unreacted 5'-hydroxyl groups, rendering them inert to

subsequent coupling reactions.[5]

The column is washed with anhydrous acetonitrile to remove excess capping reagents and

byproducts.[2]

Oxidation
Objective: To stabilize the newly formed internucleotide linkage by converting the unstable

phosphite triester to a more stable pentavalent phosphate triester.[1][7]

Protocol:

An oxidizing solution, typically a solution of iodine in a mixture of tetrahydrofuran (THF),

pyridine, and water, is passed through the column.[2][7]

The iodine oxidizes the P(III) phosphite triester to a P(V) phosphate triester.[4]

The column is washed with anhydrous acetonitrile to remove the oxidizing solution and

prepare for the next synthesis cycle.[4]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis: Cleavage and Deprotection
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Objective: To cleave the completed oligonucleotide from the solid support and remove all

remaining protecting groups from the phosphate backbone and the nucleobases.[2][7]

Protocol:

The solid support is transferred from the synthesis column to a vial.

A concentrated solution of aqueous ammonia or a mixture of ammonia and methylamine

(AMA) is added to the vial.[2][8]

The mixture is heated to cleave the oligonucleotide from the support via hydrolysis of the

succinyl linker and to remove the cyanoethyl protecting groups from the phosphate

backbone and the protecting groups from the nucleobases.[3]

The solution containing the deprotected oligonucleotide is separated from the solid support.

The final product is then typically purified using methods like HPLC or gel electrophoresis.[9]

Quantitative Data Summary
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Parameter
Typical
Value/Reagent

Purpose Reference

Solid Support Loading 20-30 µmol/g
Determines the scale

of synthesis.
[5]

Deblocking Reagent
3% TCA or DCA in

DCM/Toluene

Removes the 5'-DMT

protecting group.
[2][7]

Deblocking Time ~50 seconds
Duration of acid

exposure.
[3]

Phosphoramidite

Conc.
0.1 M in Acetonitrile

Provides the next

nucleotide to be

added.

[7]

Activator 1H-Tetrazole or ETT
Catalyzes the

coupling reaction.

Coupling Time
30 seconds (standard

bases)

Time for phosphite

triester bond

formation.

[7]

Coupling Efficiency 98-99%
Critical for high yield

of full-length product.
[7]

Capping Reagents
Acetic Anhydride and

N-Methylimidazole

Blocks unreacted 5'-

OH groups.
[3][5]

Oxidizing Reagent
0.02 M - 0.1 M Iodine

in THF/Pyridine/Water

Oxidizes phosphite to

phosphate triester.
[2][7]

Cleavage &

Deprotection

Concentrated

Aqueous Ammonia or

AMA

Releases oligo from

support and removes

protecting groups.

[2][8]

Experimental Workflow Diagram
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Synthesis Cycle (Repeated 'n' times)

1. Deblocking
(Remove 5'-DMT)

2. Coupling
(Add next phosphoramidite)

Free 5'-OH

3. Capping
(Block unreacted 5'-OH)

Phosphite Triester Formed

4. Oxidation
(Stabilize phosphate linkage)

Next Cycle

Post-Synthesis:
Cleavage from Solid Support

Final Cycle Complete

Start:
Solid Support with

3'-Terminal Nucleoside (DMT-on)

Deprotection
(Remove base & phosphate protecting groups)

Purification
(e.g., HPLC)

Final Product:
Purified Oligonucleotide

Click to download full resolution via product page

Caption: Workflow of solid-phase phosphoramidite oligonucleotide synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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